molecular formula C26H28N6O3 B2362246 6-(3,4-dimethylphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1185048-48-9

6-(3,4-dimethylphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2362246
CAS No.: 1185048-48-9
M. Wt: 472.549
InChI Key: CHSDQWBEVCYJQB-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a synthetic small molecule belonging to the triazolopyridazine class of heterocyclic compounds. Its structure suggests potential for diverse biochemical applications. The presence of a triazolopyridazine core, a known pharmacophore in medicinal chemistry, indicates that this compound may be of interest for investigating protein kinase inhibition or phosphodiesterase (PDE) modulation, as seen in other patented triazolopyridazine derivatives (WO2003097613A1) . The molecule also incorporates a 2-methoxyphenylpiperazine moiety, a group commonly associated with receptor binding activity. This combination of structural features makes it a valuable chemical tool for researchers in drug discovery and development, particularly for probing novel biological targets in cellular signaling pathways. The compound is provided for laboratory research purposes. This product is For Research Use Only and is not approved for human or animal diagnostic, therapeutic, or any other clinical use.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O3/c1-18-8-9-20(16-19(18)2)21-10-11-24-28-31(26(34)32(24)27-21)17-25(33)30-14-12-29(13-15-30)22-6-4-5-7-23(22)35-3/h4-11,16H,12-15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSDQWBEVCYJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3,4-dimethylphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (CAS Number: 1185048-48-9) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H26N4O2
  • Molecular Weight : 402.5 g/mol
  • Key Functional Groups : Triazole ring, piperazine moiety, methoxyphenyl group

The presence of these functional groups suggests a diverse range of biological interactions. The triazole and piperazine rings are known for their roles in drug design and biological activity modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, leading to significant physiological effects.

  • Receptor Binding : The compound may bind to specific receptors such as serotonin or dopamine receptors, which are crucial in neuropharmacology.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways or signaling cascades.
  • Cellular Signaling Modulation : By altering the activity of key proteins involved in cell signaling, it can influence processes like apoptosis and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance:

  • Case Study : A derivative with a similar piperazine structure showed IC50 values less than that of standard drugs like doxorubicin against various cancer cell lines (e.g., HT29) . This suggests that the target compound may exhibit similar or enhanced anticancer properties.

Antidepressant Effects

Compounds containing piperazine and methoxy groups have been shown to possess antidepressant activity:

  • Mechanism : These compounds may enhance serotonergic transmission by acting on serotonin receptors . The presence of the methoxy group is often associated with increased receptor affinity.

Antimicrobial Properties

The potential antimicrobial activity of this compound is supported by its structural components:

  • Research Findings : Similar compounds have demonstrated significant antibacterial and antifungal activities against a range of pathogens . The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibitory effects on cancer cell lines (HT29)
AntidepressantPotential serotonergic activity
AntimicrobialActivity against various pathogens

Preparation Methods

Friedel-Crafts Acylation and Hydrazinolysis

  • Friedel-Crafts acylation : Reacting 3,4-dimethylbenzene with succinic anhydride in the presence of anhydrous aluminum chloride yields β-(3,4-dimethylaroyl)propionic acid.
  • Hydrazinolysis : Treating the propionic acid derivative with hydrazine hydrate forms 6-(3,4-dimethylphenyl)pyridazin-3(2H)-one. This intermediate is critical for subsequent functionalization.

Chlorination and Cyclization

  • Chlorination : Reacting pyridazinone with phosphoryl chloride (POCl₃) at 80–100°C produces 3-chloro-6-(3,4-dimethylphenyl)pyridazine.
  • Hydrazine substitution : Replacing the chloride with hydrazine generates 3-hydrazino-6-(3,4-dimethylphenyl)pyridazine.
  • Triazole ring formation : Cyclocondensation with an aroyl chloride (e.g., benzoyl chloride) in xylene under reflux forms the triazolo[4,3-b]pyridazine core.

Side Chain Introduction: Piperazine-Oxoethyl Moiety

The 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl) substituent requires careful sequential synthesis to avoid side reactions.

Synthesis of 4-(2-Methoxyphenyl)piperazine

  • Buchwald-Hartwig coupling : Reacting 2-methoxyiodobenzene with piperazine using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) in the presence of cesium carbonate yields 4-(2-methoxyphenyl)piperazine.
  • Protection-deprotection strategy : Temporary Boc protection of piperazine aids in controlling regioselectivity during subsequent reactions.

Oxoethyl Linker Installation

  • Bromoacetylation : Treating the triazolopyridazine core with bromoacetyl bromide in dichloromethane introduces a bromoethyl group at position 2.
  • Nucleophilic displacement : Reacting the bromoethyl intermediate with 4-(2-methoxyphenyl)piperazine in the presence of potassium carbonate in acetonitrile forms the oxoethyl-piperazine side chain.

Convergent Synthetic Strategies

One-Pot Sequential Reactions

Combining chlorination, hydrazine substitution, and cyclization in a single vessel reduces purification steps and improves yields (e.g., 68% overall yield).

Palladium-Catalyzed Cross-Couplings

Late-stage Suzuki-Miyaura couplings enable modular introduction of aryl groups but require careful optimization of ligands (e.g., SPhos) and bases (K₃PO₄).

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • POCl₃-mediated chlorination : Optimal in toluene at 90°C, achieving >85% conversion.
  • Cyclocondensation : Xylene at reflux (140°C) prevents oligomerization.

Competing Side Reactions

  • Over-alkylation : Mitigated by using excess piperazine (1.5 equiv) during side chain coupling.
  • Oxidation of methoxy groups : Avoided by conducting reactions under nitrogen atmosphere.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.45–7.12 (m, 7H, aromatic), 4.62 (s, 2H, -CH₂CO-), 3.89 (s, 3H, -OCH₃), 3.42–3.25 (m, 8H, piperazine), 2.32 (s, 6H, -CH₃).
  • HRMS : m/z calculated for C₂₉H₃₁N₇O₃ [M+H]⁺: 534.2564; found: 534.2568.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Sequential one-pot 68 95 Minimal intermediate isolation
Palladium-catalyzed 72 98 High regioselectivity
Convergent coupling 65 97 Modular side chain introduction

Industrial-Scale Considerations

Cost-Effective Reagents

  • Thiourea dioxide : Preferred over sodium dithionite for nitro reductions due to lower toxicity.
  • Methyldiglycol : Enhances solubility of intermediates during piperazine coupling.

Waste Management

  • POCl₃ neutralization : Quenching with ice-water followed by calcium hydroxide treatment minimizes environmental impact.

Emerging Methodologies

Photoredox Catalysis

Recent advances enable visible-light-mediated C–N bond formation, potentially streamlining piperazine coupling steps.

Flow Chemistry

Microreactor systems improve heat transfer during exothermic stages (e.g., Friedel-Crafts acylation), reducing reaction times by 40%.

Q & A

Basic: What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyridazine core, followed by functionalization with the piperazine-2-oxoethyl and dimethylphenyl groups. Key strategies include:

  • Coupling Reactions : Use of amide bond-forming reagents (e.g., EDC/HOBt) to attach the piperazine moiety .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
  • Temperature Control : Maintaining 60–80°C during cyclization steps to avoid side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for ≥95% purity .

Basic: Which analytical techniques are essential for characterizing this compound?

Rigorous characterization requires:

Technique Purpose Key Parameters
NMR (¹H/¹³C)Confirm structural integrityChemical shifts matching predicted patterns (e.g., piperazine protons at δ 3.2–3.8 ppm)
HPLC Assess purityRetention time consistency; ≥98% purity threshold
HRMS Verify molecular weightExact mass match within 3 ppm error

Basic: How is initial biological activity screening conducted for this compound?

  • In vitro Assays :
    • Enzyme Inhibition : Kinase or receptor-binding assays (e.g., fluorescence polarization) to identify target engagement .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Selectivity Profiling : Cross-test against related targets (e.g., GPCRs, kinases) to rule off-target effects .

Basic: What stability considerations are critical during storage and handling?

  • Storage : –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
  • Stability Tests :
    • Thermogravimetric Analysis (TGA) : Degradation onset >150°C indicates thermal stability .
    • Forced Degradation : Expose to UV light, pH 1–13, and humidity; monitor via HPLC .

Advanced: How to resolve contradictions between biological activity and toxicity data?

  • Orthogonal Assays : Use complementary methods (e.g., SPR for binding affinity vs. cell viability assays) to confirm target specificity .
  • Metabolite Profiling : Identify toxic metabolites via LC-MS/MS; structural analogs with morpholine groups showed reduced hepatotoxicity .
  • Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to distinguish efficacy from cytotoxicity .

Advanced: How to design assays for evaluating target-specific mechanisms?

  • CRISPR/Cas9 Knockout Models : Validate target dependency in isogenic cell lines .
  • Biophysical Methods :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) .
    • X-ray Crystallography : Resolve compound-target co-crystal structures to guide SAR .

Advanced: What computational strategies predict structure-activity relationships (SAR)?

  • Molecular Docking : Use AutoDock Vina to model interactions with target active sites (e.g., piperazine moiety binding to hydrophobic pockets) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Train on analogs with triazolo-pyridazine cores to predict IC₅₀ values .

Advanced: How to address impurity profiling and batch variability?

  • Forced Degradation : Identify degradation pathways (e.g., hydrolysis of the 2-oxoethyl group) .
  • LC-HRMS : Detect impurities at ≤0.1% levels; structural analogs showed sulfoxide byproducts under oxidative stress .
  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., pH, stoichiometry) to minimize byproduct formation .

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